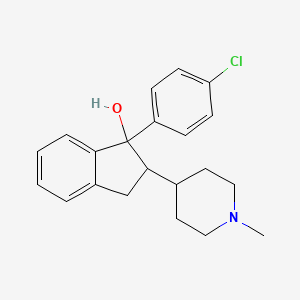
Phenyl bis(2-chloroethyl)aminomethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl bis(2-chloroethyl)aminomethylcarbamate is an organic compound with the molecular formula C12H16Cl2N2O2. It contains a phenyl group, two chloroethyl groups, an aminomethyl group, and a carbamate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl bis(2-chloroethyl)aminomethylcarbamate typically involves the reaction of phenyl isocyanate with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Phenyl isocyanate} + \text{Bis(2-chloroethyl)amine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction temperatures and pressures.
化学反应分析
Types of Reactions
Phenyl bis(2-chloroethyl)aminomethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbamates and amides, while reduction can produce amines.
科学研究应用
Phenyl bis(2-chloroethyl)aminomethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of Phenyl bis(2-chloroethyl)aminomethylcarbamate involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in cancer cells.
相似化合物的比较
Phenyl bis(2-chloroethyl)aminomethylcarbamate can be compared with other similar compounds, such as:
Chlorambucil: Both compounds contain chloroethyl groups and have potential anticancer activity. this compound has a different structure and may exhibit unique properties.
Melphalan: Another compound with chloroethyl groups, used in cancer treatment. The differences in structure can lead to variations in their biological activity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
属性
CAS 编号 |
58050-47-8 |
|---|---|
分子式 |
C12H16Cl2N2O2 |
分子量 |
291.17 g/mol |
IUPAC 名称 |
phenyl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C12H16Cl2N2O2/c13-6-8-16(9-7-14)10-15-12(17)18-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17) |
InChI 键 |
KWFCOVFVHYDAFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)NCN(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)

![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)





